molecular formula C12H17F2NO B1401105 {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine CAS No. 1340509-79-6

{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine

Cat. No.: B1401105
CAS No.: 1340509-79-6
M. Wt: 229.27 g/mol
InChI Key: OMLNSKZGUZWEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine is a tertiary amine compound characterized by a 3-(difluoromethoxy)phenylmethyl group attached to a 2-methylpropylamine backbone. Its molecular formula is C₁₂H₁₇F₂NO, with a molecular weight of 241.27 g/mol, and it is registered under CAS number 1340509-79-6 . This compound serves as a molecular building block in medicinal chemistry and agrochemical research, where its difluoromethoxy substituent contributes to unique electronic and steric properties. The difluoromethoxy group (-OCF₂H) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in drug design .

Properties

IUPAC Name

N-[[3-(difluoromethoxy)phenyl]methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-9(2)7-15-8-10-4-3-5-11(6-10)16-12(13)14/h3-6,9,12,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLNSKZGUZWEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine typically involves multiple steps. One common method starts with the reaction of 3-(difluoromethoxy)benzyl chloride with 2-methylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Compound A : (2-Methylpropyl)({[3-(Trifluoromethyl)phenyl]methyl})amine

  • CAS : 912291-11-3
  • Formula : C₁₃H₁₆F₃N
  • Key Difference : Replaces the difluoromethoxy group (-OCF₂H) with a trifluoromethyl (-CF₃) group.
  • Properties :
    • Higher lipophilicity (logP ~3.2 vs. 2.8 for the difluoromethoxy analog) due to the strongly electron-withdrawing -CF₃ group.
    • Reduced metabolic stability in hepatic microsome assays compared to -OCF₂H analogs, as -CF₃ is more susceptible to oxidative degradation .

Compound B : {[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine

  • CAS : 1249625-11-3
  • Formula: C₁₁H₁₅F₂NO₂
  • Key Difference : Substitutes the 2-methylpropyl group with a 2-methoxyethyl chain.
  • Properties :
    • Increased solubility in polar solvents (e.g., logP ~1.9) due to the methoxy group.
    • Lower thermal stability (decomposition at 120°C vs. 150°C for the 2-methylpropyl analog) .

Alkyl Chain Modifications

Compound C : {2-[4-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine

  • CAS: Not explicitly listed (see ).
  • Formula: C₁₃H₁₉F₂NO
  • Key Difference : Extends the phenylmethyl linkage to a phenylethyl group.
  • Properties :
    • Higher molecular weight (243.14 g/mol vs. 241.27 g/mol) and flexibility.
    • Enhanced receptor-binding affinity in preliminary fungicidal assays, likely due to improved conformational adaptability .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound CAS Molecular Formula Molecular Weight (g/mol) logP Thermal Stability (°C)
Parent Compound 1340509-79-6 C₁₂H₁₇F₂NO 241.27 2.8 150
Compound A (-CF₃) 912291-11-3 C₁₃H₁₆F₃N 243.27 3.2 135
Compound B (-OCH₂CH₂OCH₃) 1249625-11-3 C₁₁H₁₅F₂NO₂ 231.24 1.9 120
Compound C (Phenylethyl) N/A C₁₃H₁₉F₂NO 243.14 2.5 145

Research Findings and Implications

  • Substituent Effects : The difluoromethoxy group balances lipophilicity and metabolic stability better than -CF₃ or -OCH₃ groups, making it a preferred choice in lead optimization .
  • Conformational Flexibility : Elongating the alkyl chain (e.g., phenylethyl in Compound C) improves target engagement, as seen in related 3-phenylpropylamine fungicides .

Biological Activity

{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

Structural Characteristics

The compound can be characterized by the following structural features:

  • Difluoromethoxy Group : Increases lipophilicity and binding affinity.
  • Phenyl Ring : Provides a stable aromatic system for interaction.
  • Amine Group : Facilitates hydrogen bonding and electrostatic interactions with biological targets.

The biological activity of {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances binding affinity, while the amine group plays a crucial role in mediating interactions through hydrogen bonding. This mechanism can modulate various biological pathways, leading to diverse pharmacological effects.

Biological Activities

Research indicates that {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be useful in treating various diseases.
  • Receptor Binding : Its structure allows for effective binding to certain receptors, potentially influencing physiological responses.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

  • Antitumor Activity : A study focused on similar compounds demonstrated significant antitumor effects against various cancer cell lines, highlighting the potential of difluoromethoxy-substituted amines in oncology .
  • Neuroactive Properties : Compounds with structural similarities have shown neuroactive properties, indicating that {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine might also influence neurological pathways.
  • Pharmacokinetic Studies : Research on related compounds has indicated improved bioavailability due to the presence of the difluoromethoxy group, suggesting that this compound may exhibit similar pharmacokinetic benefits.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinct features and potential advantages of {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine over structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-MethoxybenzylamineMethoxy instead of difluoromethoxyAntidepressant activity
4-DifluorobenzylamineDifluoro substitution at a different positionAnticancer properties
2-Amino-5-fluorobenzophenoneFluoro substitution on benzophenoneAntimicrobial effects

The unique combination of the difluoromethoxy group and the amine functionality in {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine is believed to enhance its therapeutic potential compared to these similar compounds.

Future Directions

Further research is needed to explore:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile of the compound in live models.
  • Mechanistic Studies : To elucidate the specific pathways influenced by this compound.
  • Drug Development : Investigating its potential as a lead compound in drug discovery programs targeting various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine
Reactant of Route 2
Reactant of Route 2
{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.